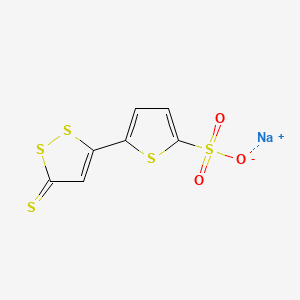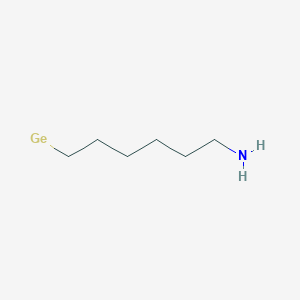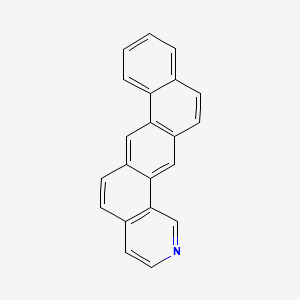
Phenanthro(3,2-h)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenanthro(3,2-h)isoquinoline is a heterocyclic aromatic compound with the molecular formula C21H13N. It is a member of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
Phenanthro(3,2-h)isoquinoline can be synthesized through a multi-step process starting from 1,4-phenanthroquinone. The synthesis involves a Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. The reaction conditions typically include heating the reactants in an inert atmosphere, such as argon, at elevated temperatures .
Industrial Production Methods
The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Phenanthro(3,2-h)isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield partially hydrogenated isoquinolines .
科学的研究の応用
Phenanthro(3,2-h)isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of phenanthro(3,2-h)isoquinoline involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, affecting their function and activity. The compound’s aromatic structure allows it to intercalate between DNA base pairs, disrupting the replication and transcription processes. Additionally, it can inhibit enzymes involved in critical cellular pathways, leading to therapeutic effects .
類似化合物との比較
Phenanthro(3,2-h)isoquinoline is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Phenanthro(2,3-h)isoquinoline: Another isoquinoline derivative with a slightly different fusion pattern of the benzene and pyridine rings.
Quinoline: A simpler structure with a single benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
This compound stands out due to its higher molecular complexity and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
24903-48-8 |
|---|---|
分子式 |
C21H13N |
分子量 |
279.3 g/mol |
IUPAC名 |
phenanthro[3,2-h]isoquinoline |
InChI |
InChI=1S/C21H13N/c1-2-4-18-14(3-1)5-7-16-12-20-17(11-19(16)18)8-6-15-9-10-22-13-21(15)20/h1-13H |
InChIキー |
HGMCWLNLXMIMEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=NC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)
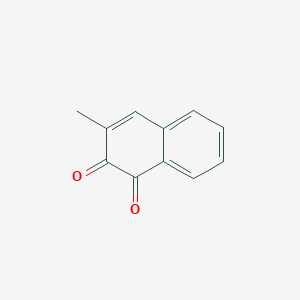

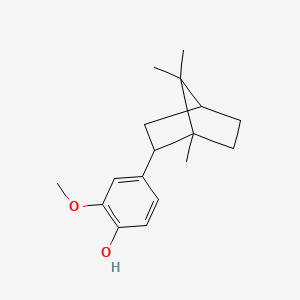
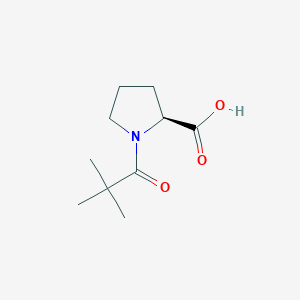
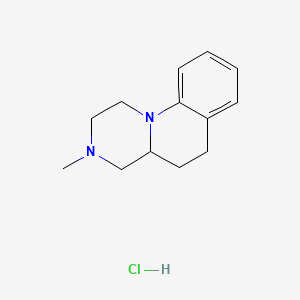
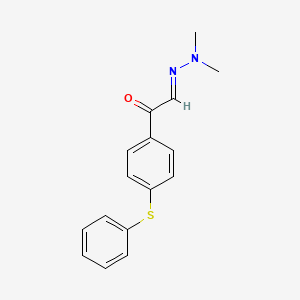



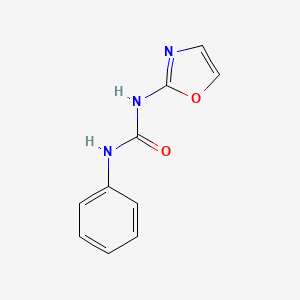
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)
